2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

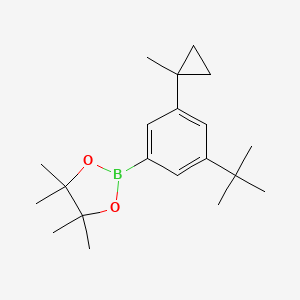

2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a phenyl ring substituted with a tert-butyl group at the 3-position and a 1-methylcyclopropyl group at the 5-position. The pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) framework enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Synthesis of this compound likely follows established protocols for arylboronic esters, such as Miyaura borylation (Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron) or direct functionalization of pre-existing boronate esters .

Properties

Molecular Formula |

C20H31BO2 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2-[3-tert-butyl-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C20H31BO2/c1-17(2,3)14-11-15(20(8)9-10-20)13-16(12-14)21-22-18(4,5)19(6,7)23-21/h11-13H,9-10H2,1-8H3 |

InChI Key |

JCBWQCCCKFEQEP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C3(CC3)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this boronate ester generally involves the formation of the arylboronate moiety via transition metal-catalyzed borylation of an aryl halide or triflate precursor, followed by installation of the sterically demanding tert-butyl and 1-methylcyclopropyl substituents on the aromatic ring. The key step is typically a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.

Palladium-Catalyzed Borylation of Aryl Triflates or Halides

One of the most reliable and widely reported methods involves the catalytic borylation of aryl triflates or halides under inert atmosphere with palladium complexes and potassium acetate as the base in polar aprotic solvents such as 1,4-dioxane or N,N-dimethylformamide (DMF).

Example Procedure:

A degassed solution of the aryl triflate precursor (e.g., 5-trifluoromethanesulfonyloxy-dihydro-2H-pyridine derivative bearing tert-butyl and cyclopropyl substituents) in 1,4-dioxane is treated with bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2, and 1,1'-bis(diphenylphosphino)ferrocene under nitrogen atmosphere. The mixture is stirred at 80 °C for 18 hours. After cooling, filtration, concentration, and purification by flash chromatography yield the desired boronate ester in up to 70% yield.

Suzuki-Miyaura Cross-Coupling for Installation of Substituents

Subsequent functionalization of the boronate ester can be achieved through Suzuki-Miyaura cross-coupling reactions to install the 1-methylcyclopropyl group or other aryl substituents. This involves palladium catalysis with tetrakis(triphenylphosphine)palladium(0) as catalyst and sodium carbonate as base in mixed solvents such as ethanol, water, and toluene at 80 °C.

Example Procedure:

A solution of the boronate ester and the aryl bromide bearing the amino-piperidinyl substituent is treated with aqueous sodium carbonate and Pd(PPh3)4 under argon. The mixture is heated at 80 °C for 4.5 hours, then worked up by extraction and drying to afford the coupled product in 93% yield.

Summary Table of Preparation Methods

Research Findings and Notes

- The palladium-catalyzed borylation of aryl triflates or halides is the most established and reproducible method for synthesizing the pinacol boronate ester core of this compound.

- High yields (up to 93%) are achievable in subsequent Suzuki-Miyaura cross-coupling steps, demonstrating the robustness of palladium catalysis in installing complex substituents.

- The use of potassium acetate as base and 1,4-dioxane or DMF as solvent under inert atmosphere is critical to achieve good conversion and selectivity.

- Although alternative borocyclopropanation methods exist for related boronate esters, their direct application to this compound remains unexplored in the literature.

- The steric bulk of the tert-butyl and 1-methylcyclopropyl groups requires careful optimization of reaction conditions to maintain catalyst activity and avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include boronic acids, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is explored for its potential as a molecular probe in biological studies, including enzyme inhibition and protein labeling.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.

Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes and proteins. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. This interaction is crucial in its applications as an enzyme inhibitor and molecular probe.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Arylboronic Esters

Key Observations :

- Steric Effects : The tert-butyl and 1-methylcyclopropyl groups in the target compound impose significant steric hindrance compared to smaller substituents like Cl or OMe . This may slow reaction kinetics but improve regioselectivity in cross-couplings.

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃) increase the electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions.

Physical and Spectroscopic Properties

Table 2: NMR Data Comparison

*Predicted data for the target compound: The 1-methylcyclopropyl group would likely show characteristic upfield shifts for cyclopropane protons (δ 0.5–1.5 ppm) and distinct splitting patterns due to ring strain .

Table 3: Reactivity in Cross-Coupling Reactions

Insights :

- The target compound’s steric bulk may necessitate tailored ligands (e.g., BrettPhos or RuPhos) to prevent catalyst deactivation .

- Compounds with electron-withdrawing groups (e.g., Cl, CF₃) generally achieve higher yields in couplings with electron-rich aryl halides, whereas the target compound may perform better with electron-deficient partners .

Biological Activity

2-(3-Tert-butyl-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with unique structural features that contribute to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a dioxaborolane ring and incorporates a tert-butyl group along with a methylcyclopropyl substituent on a phenyl ring. The synthesis typically involves several key steps that may include the formation of the dioxaborolane moiety through reactions involving boronic acids or esters.

Synthesis Overview

- Starting Materials : Boronic acid derivatives, tert-butyl substituted phenols.

- Reagents : Catalysts for cross-coupling reactions (e.g., palladium catalysts).

- Conditions : Varying temperatures and solvents depending on the specific reaction pathway.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an inhibitor in biochemical pathways and its protective effects against cellular damage.

In Vitro Studies

- Neuroprotective Effects :

- Enzyme Inhibition :

In Vivo Studies

In vivo models have also been employed to assess the efficacy of related compounds in reducing oxidative stress and inflammation associated with neurodegeneration. For example:

- A study reported that M4 reduced malondialdehyde (MDA) levels in brain homogenates of scopolamine-treated rats, indicating a decrease in oxidative stress .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| M4 (Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)... | Moderate protective effect against Aβ toxicity | Reduces TNF-α and increases astrocyte viability |

| FR-900848 | Inhibitory activity against filamentous fungi | Low toxicity towards mammalian cells |

| U-106305 | Inhibits cholesteryl ester transfer protein (CETP) | Potential treatment for coronary heart disease |

Case Studies

Several case studies highlight the significance of boron-containing compounds in biological applications:

- Neuroprotection : Studies have shown that compounds similar to the target compound can mitigate neuronal loss due to oxidative stress.

- Antimicrobial Activity : Certain derivatives have displayed potent activity against drug-resistant pathogens.

Q & A

Q. How can the purity and stability of this dioxaborolane derivative be optimized during synthesis?

Methodological Answer:

- Synthetic Optimization: Use inert atmosphere (N₂/Ar) during reactions to prevent boronate oxidation. Monitor intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate pure fractions .

- Stability Testing: Conduct accelerated aging studies under varying temperatures (0–40°C) and humidity levels. Evidence from similar dioxaborolanes shows degradation occurs above 40°C or in polar protic solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹¹B NMR: Critical for confirming boron coordination (expected δ: 28–32 ppm for dioxaborolanes) .

- X-ray Crystallography: Resolve steric effects from the tert-butyl and cyclopropyl substituents. Precedents in analogous structures (e.g., 2-(4-fluorophenyl)-dioxaborolane) confirm distorted tetrahedral geometry around boron .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

Methodological Answer:

- Storage: Store at 0–6°C in sealed, argon-purged vials to prevent hydrolysis .

- Experimental Setup: Use Schlenk lines or gloveboxes for reactions. Contamination with moisture leads to boronic acid byproducts, reducing coupling efficiency .

Q. How does steric hindrance from the tert-butyl group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Reactivity Screening: Test coupling with electron-deficient aryl halides (e.g., 4-bromonitrobenzene) under Pd(PPh₃)₄ catalysis. Steric bulk may slow transmetallation; optimize with microwave-assisted heating (80–120°C) .

- Comparative Studies: Benchmark against less hindered analogs (e.g., 2-phenyl-dioxaborolane) to quantify yield differences .

Q. What solvent systems are compatible with this dioxaborolane?

Methodological Answer:

- Solubility Tests: Dissolve in THF, DMSO, or dichloromethane (evidenced for structurally similar dioxaborolanes) .

- Avoid Protic Solvents: Methanol/water mixtures induce hydrolysis; use anhydrous conditions for long-term stability .

Advanced Research Questions

Q. How can computational modeling (DFT) predict reactivity trends in cross-coupling reactions?

Methodological Answer:

- DFT Workflow: Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. For example, pinacol boronate esters show B–O bond dissociation energies ~70 kcal/mol, influencing transmetallation kinetics .

- Benchmarking: Compare computed activation barriers with experimental yields (e.g., low barriers correlate with high yields in Pd-catalyzed couplings) .

Q. How to resolve contradictory NMR and mass spectrometry data for boron-containing intermediates?

Methodological Answer:

- Multi-Technique Validation: Use HRMS (High-Resolution MS) to confirm molecular ions and 2D NMR (COSY, HSQC) to assign overlapping signals. For example, isotopic patterns in MS distinguish boronate adducts .

- Contamination Checks: Analyze for trace metals (via ICP-MS) that may suppress ionization in MS .

Q. What experimental designs quantify solvent effects on boronate stability?

Methodological Answer:

Q. How does the 1-methylcyclopropyl substituent influence photostability?

Methodological Answer:

- UV/Vis Studies: Expose to UV light (254 nm) and track absorbance changes. Cyclopropyl groups may enhance rigidity, reducing photodegradation vs. linear alkyl chains .

- Radical Trapping: Add TEMPO to quench free radicals; compare degradation rates with/without scavengers .

Q. What mechanistic insights explain unexpected byproducts in arylations?

Methodological Answer:

- Isolation and Characterization: Trap intermediates (e.g., boroxines) via low-temperature crystallization. Precedents show boroxine formation in anhydrous conditions .

- Catalyst Screening: Test Pd₂(dba)₃/XPhos systems to suppress β-hydride elimination, a common side-reaction in sterically hindered substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.